molecular formula C17H20N2O3 B3087422 (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid CAS No. 1173492-85-7

(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid

Cat. No. B3087422
CAS RN: 1173492-85-7
M. Wt: 300.35 g/mol
InChI Key: ZAFJKIIYGWCFEP-SOFGYWHQSA-N
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Description

The compound “(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid” is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .


Synthesis Analysis

The synthesis of similar pyrazole-bearing compounds has been carried out by alkylation process of pyrazoles with poly(bromomethyl) using the t-BuOK/THF .


Molecular Structure Analysis

The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction .


Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .


Physical And Chemical Properties Analysis

The physical state of similar compounds is solid . The melting point is predicted to be 112.08° C and the boiling point is predicted to be 324.5° C at 760 mmHg .

Scientific Research Applications

Polymer Modification and Application

A study by Aly and El-Mohdy (2015) discusses the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including pyrazole derivatives similar to the compound . These modified polymers exhibited enhanced swelling properties and thermal stability, suggesting potential for medical applications due to their promising antibacterial and antifungal activities H. M. Aly, H. L. A. El-Mohdy, 2015.

Novel Organic Synthesis

Kaushik, Verma, and Madaan (2011) detailed the synthesis of a novel acrylic acid derivative through acid hydrolysis, highlighting the process's structural establishment via spectral data. This study illustrates the compound's role in facilitating the creation of new chemical entities D. Kaushik, Tarawanti Verma, Kapish Madaan, 2011.

Synthesis of Fluorinated Compounds

Shi, Wang, and Schlosser (1996) utilized a derivative of 2-fluoroacrylic acid for the synthesis of fluorine-bearing compounds, demonstrating the versatility of acrylic acid derivatives in synthesizing fluorinated heterocyclic compounds. This reflects the broader utility of such compounds in organic synthesis, especially for creating molecules with potential pharmacological activities G. Shi, Qian Wang, M. Schlosser, 1996.

Antimicrobial Activity

Research by Deepa et al. (2012) on the synthesis of 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids using diimide reduction explores the potential of pyrazole-acrylic acid derivatives in producing compounds with varied applications, including antimicrobial properties. This study exemplifies the broader implications of such derivatives in developing pharmacologically active agents M. Deepa, V. Babu, R. Parameshwar, B. M. Reddy, 2012.

Material Science and Corrosion Inhibition

The application of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid in forming self-assembled films on iron surfaces to inhibit corrosion is detailed by Zhang, Chen, Li, and Le (2009). This study highlights the compound's utility in protecting metal surfaces, underscoring its significance in materials science and engineering Zhang Zhe, Chen Shenhao, Li Yan-hui, R. Le, 2009.

properties

IUPAC Name

(E)-3-[4-methoxy-3-[(3,4,5-trimethylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-12(2)18-19(13(11)3)10-15-9-14(6-8-17(20)21)5-7-16(15)22-4/h5-9H,10H2,1-4H3,(H,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFJKIIYGWCFEP-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC2=C(C=CC(=C2)C=CC(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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